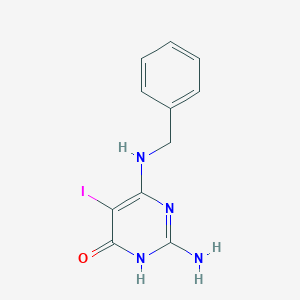![molecular formula C21H18BrClN2O3S B3719241 N~2~-(4-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3719241.png)
N~2~-(4-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
Compounds like this are typically organic molecules that contain different functional groups. They are often used in the field of medicinal chemistry for the development of new drugs .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, each introducing a different part of the molecule. Common techniques might include nucleophilic substitution reactions, amide bond formations, and sulfonylation .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of such compounds can depend on many factors, including the presence and position of the functional groups, the overall structure of the molecule, and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including their solubility, stability, and reactivity, can be determined using various experimental techniques .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3S/c1-15-6-12-18(13-7-15)29(27,28)25(17-10-8-16(22)9-11-17)14-21(26)24-20-5-3-2-4-19(20)23/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNLDSXSAQBKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3719165.png)
![2-(2-azaspiro[5.5]undec-2-ylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3719166.png)
![2-[(8,8-dimethyl-9-oxa-2-azaspiro[5.5]undec-2-yl)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3719171.png)
![2-[(8,8-dimethyl-9-oxa-2-azaspiro[5.5]undec-2-yl)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3719178.png)

![5-Amino-3-(benzylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B3719195.png)
![4-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3719215.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid](/img/structure/B3719218.png)

![ethyl (5Z)-5-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3719236.png)
![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one](/img/structure/B3719255.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(2-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3719258.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2,4-dihydroxy-6-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719280.png)
![(4Z)-3-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-1,2-oxazol-5(4H)-one](/img/structure/B3719287.png)
